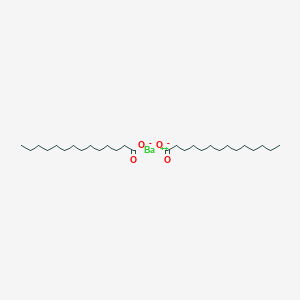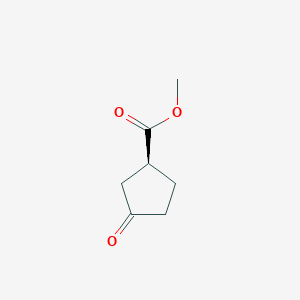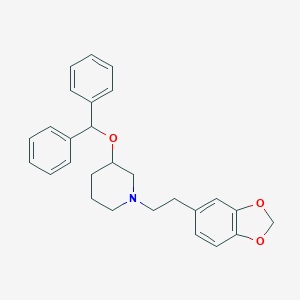![molecular formula C11H7FN2O B162175 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 136773-67-6](/img/structure/B162175.png)
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Descripción general
Descripción
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused pyrroloquinoxaline core with a fluorine atom at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary target of 7-Fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one, also known as SC144, is glycoprotein 130 (gp130) . Gp130 is a signal-transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in various biological processes such as immune response and cell growth .
Mode of Action
SC144 binds to gp130 and blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) . This inhibition prevents the nuclear translocation and expression of STAT3 responsive genes . The compound’s interaction with its target leads to a disruption in the signaling pathway, affecting the cell’s normal functions .
Biochemical Pathways
The primary biochemical pathway affected by SC144 is the IL-6/STAT3 signaling pathway . By inhibiting gp130, SC144 disrupts the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell growth and immune response .
Result of Action
The inhibition of the IL-6/STAT3 signaling pathway by SC144 has been shown to result in the growth inhibition of several tumor cell lines, independent of p53 or hormone receptor levels . It also inhibits the growth of ovarian tumor xenografts in mice . These results suggest that SC144 could have potential therapeutic applications in the treatment of various cancers.
Action Environment
The action, efficacy, and stability of SC144 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, storage conditions can impact the stability of the compound . .
Análisis Bioquímico
Biochemical Properties
It is known that it interacts with various biomolecules in the cell
Cellular Effects
7-Fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one has been shown to have effects on various types of cells . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms of these effects are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology provides a green and efficient approach to synthesizing these compounds.
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium (II) trifluoroacetate as a catalyst and copper (II) acetate as an oxidant in toluene at 80°C .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, potentially altering its biological activity.
Substitution: The fluorine atom at the 7-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Its derivatives are being studied for their potential therapeutic effects, particularly in oncology.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: The parent compound without the fluorine atom.
Indolo[1,2-a]quinoxalin-6(5H)-one: A similar compound with an indole ring instead of a pyrrole ring.
Thiazolo[3,4-a]quinoxalines: Compounds with a thiazole ring fused to the quinoxaline core.
Uniqueness
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Propiedades
IUPAC Name |
7-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFQSYLTXLZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)NC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568775 | |
| Record name | 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136773-67-6 | |
| Record name | 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





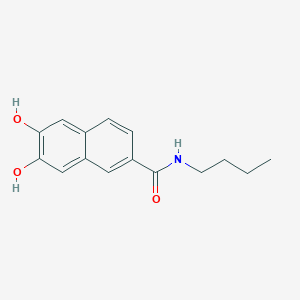
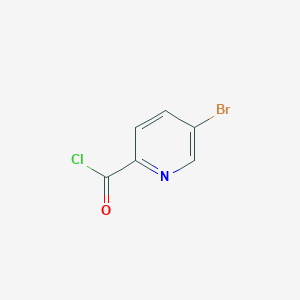
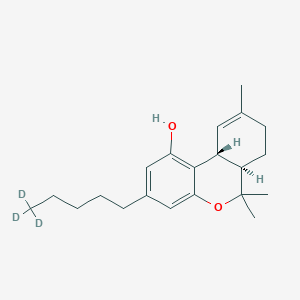

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)
